

An In-depth Technical Guide to 4'-Ethynyl-2'-deoxycytidine (EdC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-Ethynyl-2'-deoxycytidine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Ethynyl-2'-deoxycytidine (EdC) is a third-generation anticancer nucleoside analogue that has demonstrated significant promise in preclinical studies.^{[1][2][3][4][5]} As a prodrug, EdC is metabolized intracellularly to its active form, which then exerts its cytotoxic effects. This guide provides a comprehensive overview of EdC, its mechanism of action, and its potential therapeutic applications, with a focus on the technical details relevant to researchers in oncology and drug development.

Core Compound Details

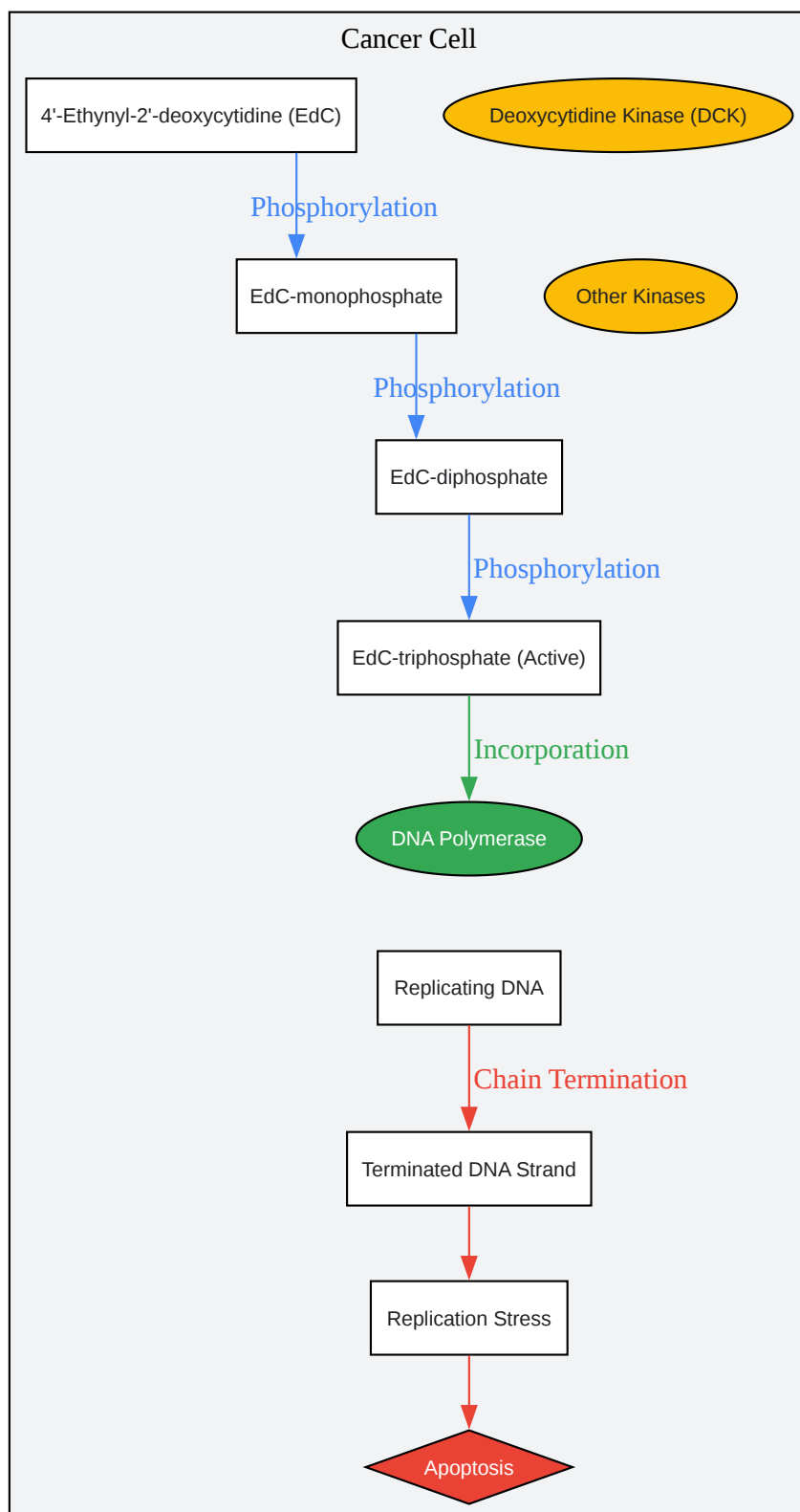
Feature	Description
Chemical Name	4'-Ethynyl-2'-deoxycytidine
Abbreviation	EdC
CAS Number	1147149-34-7
Molecular Formula	C ₁₁ H ₁₃ N ₃ O ₄
Molecular Weight	267.24 g/mol
Classification	Anticancer nucleoside analogue[6][7]
Primary Indication	Preclinical studies show potent activity against hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL) and acute lymphoblastic leukemia (ALL).[1][2][3][4][5]

Mechanism of Action

The anticancer activity of **4'-Ethynyl-2'-deoxycytidine** is contingent upon its intracellular phosphorylation by deoxycytidine kinase (DCK).[1][2][3][4][5] This initial phosphorylation is the rate-limiting step in its activation. Once phosphorylated to its monophosphate form, it is further converted to the active triphosphate metabolite, **4'-ethynyl-2'-deoxycytidine** triphosphate (EdCTP).

EdCTP acts as a DNA chain terminator.[1][2][3][4] During DNA replication, DNA polymerases can mistakenly incorporate EdCTP into the growing DNA strand in place of the natural nucleotide, deoxycytidine triphosphate (dCTP). The presence of the 4'-ethynyl group on the sugar moiety of EdCTP sterically hinders the formation of the 3'-5' phosphodiester bond with the subsequent nucleotide. This leads to the termination of DNA chain elongation, resulting in replication fork arrest and an accumulation of cells in the S-phase of the cell cycle.[1][2][3][4] The induction of replicative stress ultimately triggers apoptotic cell death in cancer cells.

A key advantage of EdC is its resistance to common nucleoside analogue resistance mechanisms.[1][2][3] Specifically, it has been shown to be resistant to cytidine deamination and metabolism by SAMHD1.[1][2][3]



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Figure 1: Mechanism of action of **4'-Ethynyl-2'-deoxycytidine** (EdC).

Distinction from 5-Ethynyl-2'-deoxycytidine

It is crucial to distinguish **4'-Ethynyl-2'-deoxycytidine** from a similarly named compound, 5-ethynyl-2'-deoxycytidine (also abbreviated as EdC). While both are nucleoside analogues, their primary applications and metabolic fates differ significantly. 5-ethynyl-2'-deoxycytidine is primarily utilized as a tool for labeling newly synthesized DNA in cell proliferation assays.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) In many cell lines, it is readily deaminated to 5-ethynyl-2'-deoxyuridine (EdU), which is then incorporated into DNA.[\[8\]](#)[\[9\]](#) In contrast, **4'-Ethynyl-2'-deoxycytidine** is being developed as an anticancer therapeutic and its primary mechanism involves chain termination of DNA synthesis.

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent and selective activity of **4'-Ethynyl-2'-deoxycytidine** against a panel of cancer cell lines, with a notable preference for leukemia and lymphoma subtypes.[\[1\]](#)

In Vitro Activity

Cell Line	Cancer Type	IC50 (nM)
Nalm-6	B-cell Acute Lymphoblastic Leukemia	~10
SUDHL-4	Diffuse Large B-cell Lymphoma (GCB)	~25
OCI-Ly10	Diffuse Large B-cell Lymphoma (ABC)	~50
MDA-MB-231	Breast Cancer	>1000
U2OS	Osteosarcoma	>1000

Note: IC50 values are approximate and can vary between studies.

In Vivo Activity

In mouse xenograft models of diffuse large B-cell lymphoma and B-cell acute lymphoblastic leukemia, EdC has been shown to be highly effective in reducing tumor burden.[\[1\]](#)[\[3\]](#)

Experimental Protocols

Cell Viability Assay (Example using CellTiter-Glo®)

This protocol is a general guideline for assessing the cytotoxic effects of EdC on cancer cell lines.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **4'-Ethynyl-2'-deoxycytidine (EdC)**
- 96-well clear bottom white plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare a serial dilution of EdC in complete cell culture medium.
- Remove the existing medium from the cells and add the medium containing the various concentrations of EdC. Include a vehicle control (e.g., DMSO).
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.



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Figure 2: A generalized workflow for a cell viability assay.

In Vivo Toxicity Study (General Protocol)

This protocol provides a basic framework for assessing the in vivo toxicity of EdC in a mouse model. All animal studies must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.^[12]

Materials:

- Healthy, age-matched mice (e.g., C57BL/6)
- **4'-Ethynyl-2'-deoxycytidine (EdC)**
- Vehicle control (e.g., 10% DMSO + 10% Solutol + 80% PBS)^[12]
- Standard animal housing and monitoring equipment

Procedure:

- Acclimate mice to the facility for at least one week prior to the start of the study.
- Randomly assign mice to treatment and control groups.
- Prepare the EdC formulation and vehicle control.

- Administer EdC or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., once daily for 10 consecutive days).[12]
- Monitor the mice daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall health and behavior.
- At the end of the study, euthanize the mice and perform a complete necropsy.
- Collect blood for hematological and serum chemistry analysis.
- Collect and fix major organs and tissues in 10% formalin for histopathological examination. [12]

Conclusion

4'-Ethynyl-2'-deoxycytidine is a promising third-generation nucleoside analogue with potent and selective anticancer activity against hematological malignancies in preclinical models. Its mechanism of action as a DNA chain terminator, coupled with its resistance to common metabolic deactivation pathways, makes it an attractive candidate for further clinical development. This guide provides a foundational understanding of EdC for researchers and drug development professionals, highlighting its therapeutic potential and providing a framework for its continued investigation.

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References

1. aacrjournals.org [aacrjournals.org]
2. 4'-Ethynyl-2'-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress. | Broad Institute [broadinstitute.org]
3. 4'-Ethynyl-2'-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. primo.uvm.edu [primo.uvm.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4'-Ethynyl-2'-deoxycytidine_TargetMol [targetmol.com]
- 8. 5-Ethynyl-2'-deoxycytidine and 5-ethynyl-2'-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. 5-Ethynyl-2'-deoxycytidine and 5-ethynyl-2'-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4'-Ethynyl-2'-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4'-Ethynyl-2'-deoxycytidine (EdC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373897#what-is-4-ethynyl-2-deoxycytidine-and-how-does-it-work]

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